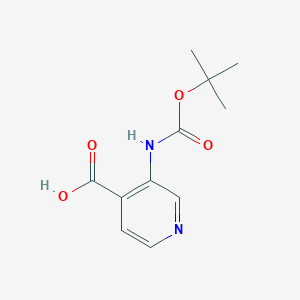

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Overview

Description

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis

Catalysis and Amine Protection

The compound is used in the N-tert-butoxycarbonylation of amines, an important process in organic synthesis. This method is efficient for protecting amines, especially in peptide synthesis, due to its resistance to racemization and easy conversion into free amine forms (Heydari et al., 2007).

Synthesis of Amino Acid Derivatives

It is used in the synthesis of derivatives of isonicotinic acid hydrazide, which have applications in studying the activity against pathogenic mycobacteria (Brückner et al., 1984).

Pharmacophore Preparation

The compound is instrumental in preparing pharmacophores, like beta-amino acid derivatives, used in drug development (Kubryk & Hansen, 2006).

In Peptide and Protein Chemistry

Peptide Conformation Studies

It plays a role in the study of peptide conformations, such as investigating the oxy analogues to the 3→1 intramolecularly hydrogen-bonded peptide conformations (Toniolo et al., 1976).

Synthesis of Modified Peptides

The compound is used for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids, which are valuable intermediates in creating modified peptides (Baburaj & Thambidurai, 2012).

In Material Science and Chemistry

Copolymerization

It is used in the copolymerization of chiral amino acid-based acetylenes, contributing to the study of helical conformation of copolymers (Gao, Sanda, & Masuda, 2003).

Photovoltaic Applications

Its derivatives have been investigated for their effect on the photovoltaic performance of dye-sensitized solar cells, demonstrating its potential in renewable energy applications (Bagheri & Dehghani, 2015).

Additional Applications

- Catalyst for N-Boc Protection: The compound is used as a catalyst for N-tert-butoxycarbonylation of amines in solventless media, highlighting its role in green chemistry (Shirini, Mamaghani, & Atghia, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of peptides , suggesting potential interactions with peptide-related targets.

Mode of Action

The tert-butoxycarbonyl (boc) group is known to be used in the protection of amino groups in peptide synthesis . This suggests that the compound may interact with its targets through the Boc group, potentially influencing the stability and reactivity of the amino group within the molecular structure.

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence pathways related to protein assembly and function .

Result of Action

Its potential role in peptide synthesis suggests it could influence protein structure and function, which could have downstream effects on cellular processes .

Action Environment

It’s known that factors such as temperature and ph can influence the stability and reactivity of the boc group .

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound protects the amino group, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in further reactions . Additionally, it may interact with other biomolecules like nucleotides and cofactors, facilitating the formation of peptide bonds and other biochemical transformations.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound ensures the correct assembly of peptides, which are crucial for various cellular functions. It influences cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate gene expression and cellular metabolism . The presence of this compound in cellular environments can enhance the efficiency of peptide synthesis, thereby impacting overall cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, revealing the free amino group for further reactions . This mechanism allows for precise control over the timing and location of peptide bond formation. The compound may also interact with specific enzymes that facilitate the removal of the Boc group, ensuring that the amino group is available for subsequent biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can degrade under prolonged exposure to acidic or basic conditions . Over time, the removal of the Boc group can lead to the formation of free amino groups, which can participate in further biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At high doses, there may be toxic or adverse effects, such as cellular stress or disruption of normal cellular functions. Threshold effects have been observed, where the protective function of the Boc group is maintained up to a certain concentration, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases that facilitate the removal of the Boc group, allowing the free amino group to participate in metabolic reactions . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611363 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-65-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)

![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)